molecular formula C7H8OS B6588940 1-(4-methylthiophen-3-yl)ethan-1-one CAS No. 69213-94-1

1-(4-methylthiophen-3-yl)ethan-1-one

Cat. No.: B6588940
CAS No.: 69213-94-1
M. Wt: 140.20 g/mol
InChI Key: MWJUEDMZAKLZPT-UHFFFAOYSA-N
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Description

1-(4-methylthiophen-3-yl)ethan-1-one is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in the ring. This compound is characterized by a methyl group attached to the thiophene ring and an ethanone group at the 1-position. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-methylthiophen-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the acylation of 4-methylthiophene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(4-methylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-methylthiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary, but they often include modulation of oxidative stress, inhibition of microbial growth, or interaction with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methylthiophen-2-yl)ethan-1-one
  • 2-acetylthiophene
  • 3-acetylthiophene

Uniqueness

1-(4-methylthiophen-3-yl)ethan-1-one is unique due to the specific position of the methyl and ethanone groups on the thiophene ring This structural arrangement can influence its reactivity and properties, making it distinct from other similar compounds

Properties

CAS No.

69213-94-1

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

1-(4-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H8OS/c1-5-3-9-4-7(5)6(2)8/h3-4H,1-2H3

InChI Key

MWJUEDMZAKLZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C(=O)C

Purity

95

Origin of Product

United States

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